molecular formula C13H24N2O2 B8190058 trans-1-Boc-octahydro-[1,5]naphthyridine

trans-1-Boc-octahydro-[1,5]naphthyridine

Cat. No.: B8190058
M. Wt: 240.34 g/mol
InChI Key: NJASRKUXYJXBNQ-MNOVXSKESA-N
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Description

trans-1-Boc-octahydro-[1,5]naphthyridine is a bicyclic amine derivative featuring a partially saturated [1,5]naphthyridine core. The Boc (tert-butoxycarbonyl) group at the trans-1 position serves as a protective moiety for the nitrogen atom, enhancing solubility and stability during synthetic modifications. This scaffold is structurally characterized by a fused bicyclic system with two six-membered rings, where the octahydro designation indicates eight hydrogen atoms saturating the framework. Its stereochemistry (trans configuration) is critical for modulating biological activity and synthetic accessibility .

The compound is primarily utilized in medicinal chemistry as a precursor for drug discovery, particularly in the synthesis of kinase inhibitors, antiviral agents, and β-cell replication promoters. Its rigid structure and nitrogen-rich framework enable diverse functionalization via cross-coupling, alkylation, or nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJASRKUXYJXBNQ-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]2[C@@H]1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-octahydro-[1,5]naphthyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-Boc-octahydro-[1,5]naphthyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the naphthyridine ring.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the naphthyridine ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-1-Boc-octahydro-[1,5]naphthyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is used to study the interactions of naphthyridine derivatives with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-1-Boc-octahydro-[1,5]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability, allowing the compound to interact with specific sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between trans-1-Boc-octahydro-[1,5]naphthyridine and analogous compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Octahydro-[1,5]naphthyridine Boc group (trans-1 position) Drug precursor; stabilizes nitrogen for synthesis
3-Bromo-1,5-naphthyridine Aromatic [1,5]naphthyridine Bromine (position 3) Suzuki coupling substrate; antiviral research
4-Chloro-2-methoxy-[1,5]naphthyridine Aromatic [1,5]naphthyridine Cl (position 4), OMe (position 2) Antimalarial activity; synthesized via chlorination
1,5-Naphthyridine-2,4-diol Aromatic [1,5]naphthyridine Hydroxyl groups (positions 2,4) Chelating ligand; semiconductor applications
OTS167 (1,5-naphthyridine derivative) Modified [1,5]naphthyridine Ethyl/pyridyl substituents DYRK1A inhibitor; promotes β-cell replication

Key Observations :

  • Saturation vs. Aromaticity : Unlike aromatic naphthyridines (e.g., 3-bromo-1,5-naphthyridine), the octahydro core of the Boc-protected derivative reduces ring strain and enhances conformational rigidity, favoring interactions with biological targets .
  • Substituent Effects : The Boc group in this compound contrasts with electron-withdrawing groups (e.g., Cl, Br) in other derivatives, which are typically used to direct cross-coupling reactions .
Reactivity and Stability
  • Boc-Protected Derivative : The Boc group enhances stability under acidic conditions but is susceptible to deprotection via trifluoroacetic acid (TFA). This contrasts with halogenated derivatives (e.g., 3-bromo-1,5-naphthyridine), which are stable under cross-coupling conditions .
  • Electrophilic Substitution : Aromatic naphthyridines undergo regioselective substitution at electron-deficient positions (e.g., chlorination at position 4), while the octahydro derivative favors alkylation or amination at the trans-1 nitrogen .

Biological Activity

trans-1-Boc-octahydro-[1,5]naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The Boc (tert-butyloxycarbonyl) group in this compound enhances the compound's stability and reactivity, making it a valuable scaffold for drug development. The octahydro structure contributes to its unique interactions with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the Boc group allows for selective reactions at specific sites on the molecule, modulating the activity of these targets and leading to various biological effects.

Anti-inflammatory Effects

Naphthyridine derivatives have been reported to possess anti-inflammatory properties. For instance, compounds derived from naphthyridines have been shown to reduce pro-inflammatory mediators in animal models . This suggests that this compound may also exhibit similar effects.

Antimicrobial Properties

Naphthyridines are recognized for their antimicrobial activities against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacterial strains .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (nM)
This compound Potential anticancer and anti-inflammatoryTBD
Canthin-6-one Anticancer (apoptosis induction)7 μM
Naphthyridine Derivatives Antimicrobial and anti-inflammatoryVaried

Study 1: Inhibition of TGF-beta Receptor

A study identified 1,5-naphthyridine derivatives as potent inhibitors of the TGF-beta type I receptor (ALK5), showing IC50 values as low as 4 nM. This highlights the potential for naphthyridine derivatives in targeting specific signaling pathways involved in cancer progression .

Study 2: Anticancer Activity of Canthin-6-one

Canthin-6-one demonstrated significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest. These findings suggest that similar naphthyridine structures could yield comparable anticancer effects .

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